Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: is an organic compound with the molecular formula C9H11ClN2O . It is a derivative of urea, where one of the nitrogen atoms is substituted with a 4-chlorophenyl group, a formyl group, and a methyl group. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- typically involves the reaction of 4-chloroaniline with formic acid and methyl isocyanate . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
4-chloroaniline: reacts with to form .
N-formyl-4-chloroaniline: then reacts with to yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism by which Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: can be compared with other similar compounds, such as:
Urea, N’-(4-chlorophenyl)-N,N-dimethyl-: This compound has two methyl groups instead of one formyl and one methyl group.
Urea, (4-chlorophenyl)-: This compound lacks the formyl and methyl groups, making it less complex.
The uniqueness of Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for further study and development.
Properties
CAS No. |
25546-06-9 |
---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-N-methylformamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,14) |
InChI Key |
SIAQSJWZRNNRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.